molecular formula H3NO<br>H3NO<br>NH2OH B1203895 Hydroxylamine CAS No. 7803-49-8

Hydroxylamine

Cat. No.: B1203895
CAS No.: 7803-49-8
M. Wt: 33.030 g/mol
InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
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Description

Hydroxylamine is an inorganic compound with the chemical formula NH₂OH. It is a white, hygroscopic crystalline solid that is almost always used in aqueous solution due to its instability in pure form. This compound is an oxygenated derivative of ammonia and is primarily used in the synthesis of oximes from aldehydes and ketones. These oximes can be further reduced to amines, which are essential in the manufacture of dyes, plastics, synthetic fibers, and pharmaceuticals .

Preparation Methods

Hydroxylamine can be synthesized through several methods:

Chemical Reactions Analysis

Hydroxylamine undergoes various chemical reactions, including:

Mechanism of Action

Hydroxylamine exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to various substrates, facilitating their reduction. In biological systems, this compound is involved in the nitrogen cycle, where it is an intermediate in the conversion of ammonia to nitrite and nitrate . It can also inhibit certain enzymes by binding to their active sites, thereby affecting their function .

Comparison with Similar Compounds

Hydroxylamine can be compared to other nitrogen-containing compounds such as:

This compound is unique in its ability to form oximes and its role in the nitrogen cycle, making it a valuable compound in both industrial and research settings.

Properties

IUPAC Name

hydroxylamine
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InChI

InChI=1S/H3NO/c1-2/h2H,1H2
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InChI Key

AVXURJPOCDRRFD-UHFFFAOYSA-N
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Canonical SMILES

NO
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Molecular Formula

H3NO, Array, NH2OH
Record name HYDROXYLAMINE
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DSSTOX Substance ID

DTXSID7041043
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Molecular Weight

33.030 g/mol
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Physical Description

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES.
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Boiling Point

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg
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Flash Point

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C
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Solubility

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble
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Density

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3
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Color/Form

Colorless cyrstals, Large white flakes or white needles

CAS No.

7803-49-8, 13408-29-2, 7803-49-08
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Melting Point

91.49 °F (USCG, 1999), 33 °C
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Synthesis routes and methods I

Procedure details

A solution of hydroxylamine in absolute MeOH was prepared by adding potassium hydroxide (1.83 g, 33 mmol) to hydroxylamine hydrochloride (2.50 g, 36 mmol) dissolved in absolute MeOH (20 mL) and stirring for 10 min. The resulting solids were filtered and rinsed with cold absolute MeOH (10 mL), and the filtrate used without further purification. 5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole (4.139, 133 mg, 0.29 mmol) was dissolved in the crude solution of hydroxylamine in MeOH and stirred at room temperature for 4 days. The solvent was then removed under vacuum, and the residual solid dissolved in brine (40 mL). The aqueous suspension was extracted with EtOAc (2×50 mL), and the combined organic extracts dried over MgSO4, filtered and evaporated to yield a pale yellow solid. The solid was dissolved in MeOH (1 mL) and subjected to column chromatography (40×350 mm) on silica gel with 20% MeOH/CHCl3. Fractions containing product were pooled and evaporated to yield a pale yellow solid. The solid was dissolved in MeOH (1 mL) and subjected to column chromatography (40×350 mm) on C18-reverse phase silica gel with 75% MeOH/H2O. Fractions containing product were pooled and evaporated to yield a pale yellow solid which was recrystallized from MeOH/H2O to yield 54 mg (41%) of 4.140 as a pale yellow powder: mp slow dec >170 □C; Rf 0.5 (20% MeOH/CHCl3); 1H-NMR (500 MHz, DMSO-d6): δ 9.66 (s, 1H, D2O exch.), 8.48 (s, 1H), 7.89 (s, 1H), 5.99 (d, 1H), 5.76 (s, 2H, D2O exch.), 5.35 (t, 1H, D2O exch.), 5.31 (d, 1H, D2O exch.), 5.22 (d, 1H, D2O exch.), 4.45 (q, 1H), 4.15 (t, 1H), 3.96 (d, 1H), 3.72 (m, 2H). 13C-NMR (125 MHz, DMSO-d6): δ 146.18, 133.16, 127.04, 124.88, 123.77, 120.74, 115.72, 114.86, 110.61, 90.17, 85.68, 71.21, 69.55, 61.07. HRMS (ES) m/z calcd. for C14H14BrCl2N3O5+H 453.9572, found 453.9570. Anal calcd for C14H14BrCl2N3O5·¼MeOH: C, 36.96; H, 3.26; N, 9.07. Found: C, 37.11; H, 3.22; N, 8.85.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.83 g
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
reactant
Reaction Step Five
Name
5,6-Dichloro-2-bromo-3-cyano-1-(5-O-acetyl-β-D-ribofuranosyl)indole
Quantity
133 mg
Type
reactant
Reaction Step Six
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Yield
41%

Synthesis routes and methods II

Procedure details

A hydroxylamine solution was prepared. Hydroxylamine-HCl (26 mg, 0.37 mmol) and NaHCO3 (32 mg, 0.37 mmol) dissolved in water (0.2 mL), methanol (0.4 mL) was stirred 2 min until gas ceased to evolve, the mixture was filtered and degassed (N2). This was added to the 5-(3,5-dimethylisoxazol-4-yl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (11 mg, 0.037 mmol) and stirred at 130° C. for 30 min in the microwave. EtOAc and brine were added and the phases were separated. Purification using preparative HPLC gave E1 5-(3,5-dimethylisoxazol-4-yl)-N′-hydroxy-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboximidamide (2.52 mg, 7.71 μmol, 21%) ES/MS m/z: 328.19 (M+H), 326.22 (M−H); 1H NMR (acetone-d6, 500 MHz): 7.10 m 2H; 6.84 m 2H, 2.36 s 3H, 2.10 s 3H, 1.89 s 3H. Starting material 5-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile was recovered (0.99 mg, 3.36 μmol) as well as E2 5-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide (3.22 mg, 0.01 mmol) ES/MS m/z: 313.17 (M+H), 311.22 (M−H); 1H NMR (acetone-d6, 500 MHz): 7.10 m 2H, 6.85 m 2H, 2.47 s 3H, 2.12 s 3H, 1.95 s 3H. Identification of Example 6 by 1H-NMR showed that the oxime product was a single isomer, but did not confirm whether the (E) or (Z) oxime isomer had been obtained.
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
5-(3,5-dimethylisoxazol-4-yl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Quantity
11 mg
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods III

Procedure details

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride was dissolved in 0.5 ml of dry MeOH and the mixture was cooled on an ice-bath. Fresh hydroxylamine was prepared by pouring a MeOH solution (0.3 ml) of hydroxylamine hydrochloride (12 mg, 0.17 mmol) into a MeOH solution (0.3 ml) of KOH (19 mg, 0.33 mmol). The mixture was filtered through a syringe filter into the cooled acid chloride solution. After 5 min, the cooling bath was removed and the reaction was allowed to warm to RT and was stirred for 10 min Water, 1M HCl and EtOAc were added and the phases were separated. After evaporation of the solvents, the residue was purified by preparative HPLC to provide methyl 2-(3,5-dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carboxylate in 16% yield. ES/MS m/z: 363.11 (M+H), 361.13 (M−H); 1H NMR (methanol-d4, 500 MHz): 8.21 (m, 1H), 7.32-7.26 (m, 2H), 7.20 (m, 1H), 7.13 (br s, 1H), 7.01 (br s, 1H), 6.88 (m, 2H), 3.83 (s, 3H), 2.12 (s, 3H) and 2.03 (s, 3H).
Name
2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxyphenyl)-1H-indole-3-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step Two
Name
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Reaction of N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea with methanolic hydrogen chloride by the method of Example 1 (i) yielded N,S-dimethyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]isothiourea dihydrochloride which on treatment with hydroxylamine by the procedure of Example 1 (ii) gave the title product.
Name
N-methyl-N'-[3-((4-methyl-5-imidazolyl)methylthio)propyl]thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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